molecular formula C12H16BrN B1443118 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine CAS No. 1334675-31-8

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine

Cat. No.: B1443118
CAS No.: 1334675-31-8
M. Wt: 254.17 g/mol
InChI Key: FAIAWYWCRPOAMW-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine is an organic compound that belongs to the class of pyrrolidines It features a bromophenyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine typically involves the reaction of 3-bromobenzaldehyde with 3,3-dimethylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the pyrrolidine to the aldehyde group, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically under basic conditions.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the pyrrolidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine: can be compared to other bromophenyl-substituted pyrrolidines and similar heterocyclic compounds.

    1-(3-Bromophenyl)-pyrrolidine: Lacks the dimethyl substitution, which can affect its reactivity and biological activity.

    3,3-Dimethyl-pyrrolidine:

Uniqueness

The presence of both the bromophenyl group and the dimethyl substitution makes this compound unique in terms of its chemical reactivity and potential applications. The bromine atom provides a site for further functionalization, while the dimethyl groups can influence the compound’s steric and electronic properties.

Properties

IUPAC Name

1-(3-bromophenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-12(2)6-7-14(9-12)11-5-3-4-10(13)8-11/h3-5,8H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIAWYWCRPOAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(3-Bromo-phenyl)-3,3-dimethyl-pyrrolidine-2,5-dione (2.5 g, 8.9 mmol) was suspended in 45 ml of THF. Borane (7.9 ml of a 10.1M solution in methyl sulfide) was added and the reaction was stirred at room temperature for 3 hours. The reaction was cooled to 0° C. in an ice bath and 20 ml of methanol was added dropwise, then 60 ml of water. The mixture was transferred to a separatory funnel and methylene chloride was added. The organic phase was washed with water and brine, filtered through celite and concentrated. The crude product was purified by flash chromatography using a gradient of 0% to 5% ethyl acetate in hexanes to give 1.7 g (75%) of 1-(3-bromo-phenyl)-3,3-dimethyl-pyrrolidine.
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45 mL
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Synthesis routes and methods II

Procedure details

1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine-2,5-dione (10.6 g, 37.7 mmol) was suspended in 200 ml of THF. Borane dimethyl sulfide complex (33 ml of a 10.1 M solution) was added and the reaction was stirred at room temperature for 3 hrs. The reaction was cooled in an ice bath. Methanol (100 ml) was added dropwise, followed by 300 ml of water. This mixture was transferred to a separatory funnel and DCM was added. The organic phase was isolated, washed with brine, filtered through Celite and concentrated. The product was chromatographed using a gradient of 0% to 5% ethyl acetate in hexanes, concentrated, triturated with methanol and filtered to give 8.0 g (84%) of 1-(3-bromophenyl)-3,3-dimethyl-pyrrolidine.
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10.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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